3-(4-Methyl-1H-pyrazol-3-yl)phenol
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Overview
Description
3-(4-Methyl-1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-pyrazol-3-yl)phenol typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of 4-methyl-3-pyrazolone with phenol under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as acids or bases are often employed to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
3-(4-Methyl-1H-pyrazol-3-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 4-Methyl-1H-pyrazol-3-yl)phenylamine
- 1H-Pyrazol-3-yl)phenol
Uniqueness
3-(4-Methyl-1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(4-methyl-1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C10H10N2O/c1-7-6-11-12-10(7)8-3-2-4-9(13)5-8/h2-6,13H,1H3,(H,11,12) |
InChI Key |
JMKIHWMRMFDBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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